Ozagrel, chemically known as (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride, is a selective inhibitor of thromboxane A2 (TXA2) synthase. [] TXA2 synthase is a key enzyme involved in the arachidonic acid cascade, responsible for the production of TXA2, a potent vasoconstrictor and platelet aggregator. [] Ozagrel acts by binding to the active site of TXA2 synthase, thereby preventing the conversion of prostaglandin H2 to TXA2. [] This inhibitory action makes ozagrel a valuable tool in scientific research, particularly in studies focusing on platelet function, thrombosis, and inflammation.
Ozagrel is derived from the reaction of various chemical precursors, including imidazole derivatives and cinnamic acid esters. Its classification as a thromboxane A2 synthesis inhibitor places it in the category of anti-platelet agents, which are crucial in managing thrombotic disorders.
The synthesis of Ozagrel involves several methods, with the most common being the reaction of 4-bromomethyl ethyl cinnamate with imidazole. The process typically follows these steps:
The reaction conditions are typically mild, involving temperatures ranging from room temperature to about 80°C, and yields can exceed 60% depending on the method used .
Ozagrel has a complex molecular structure characterized by its imidazole ring and a cinnamate moiety. The molecular formula is C19H22N2O3, with a molecular weight of approximately 326.39 g/mol.
The structural elucidation can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry .
Ozagrel participates in various chemical reactions, primarily related to its synthesis and degradation pathways:
These reactions are typically monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield during synthesis .
Ozagrel exerts its therapeutic effects primarily through the inhibition of thromboxane A2 synthesis, which is critical in platelet aggregation and vasoconstriction.
This mechanism makes Ozagrel particularly effective in treating conditions like ischemic stroke, where reduced blood flow can lead to significant tissue damage .
Ozagrel exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and efficacy in clinical applications .
Ozagrel has significant scientific applications, particularly in pharmacology:
The ongoing research into Ozagrel's mechanisms continues to reveal new therapeutic potentials, making it a valuable compound in modern medicine .
Ozagrel ((E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid) emerged from targeted efforts to develop thromboxane A₂ (TXA₂) synthase inhibitors. Early work by Iizuka and colleagues in the 1980s identified imidazole derivatives as potent TXA₂ synthase inhibitors, with ozagrel (initially designated OKY-046) demonstrating high selectivity (IC₅₀ = 11 nM) [1] [5]. Its classification as a specific thromboxane synthase inhibitor distinguishes it from cyclooxygenase (COX) inhibitors or thromboxane receptor antagonists. Ozagrel’s primary mechanism involves shunting arachidonic acid metabolism toward prostacyclin (PGI₂) synthesis, creating an antiplatelet and vasodilatory profile [5] [9]. Key patents, such as US 4175203, covered its synthesis via ethyl 4-methylcinnamate bromination followed by imidazole alkylation and ester hydrolysis [1].
Table 1: Key Historical Milestones in Ozagrel Development
Year | Event | Significance |
---|---|---|
1981 | Synthesis of imidazole derivatives | Identification of ozagrel’s TXA₂ synthase inhibition [1] |
1986 | First clinical trials (Japan) | Demonstrated efficacy in cerebral thrombosis [1] |
1992 | Market approval (Japan) | Launched for asthma and cerebral vasospasm [4] |
Ozagrel’s molecular structure (C₁₃H₁₂N₂O₂; MW 228.25 g/mol) features three critical domains:
Structure-activity relationship (SAR) studies confirm that:
Table 2: Structural Determinants of Ozagrel Activity
Structural Feature | Role in Pharmacology | Consequence of Modification |
---|---|---|
Imidazole ring | Heme iron coordination in TXA₂ synthase | Loss of inhibition potency |
Acrylic acid (E-isomer) | Hydrogen bonding with Arg/W residues | Reduced binding affinity |
Phenyl ring | Hydrophobic pocket occupancy | Altered substrate specificity |
Innovative structural derivatives include:
Ozagrel’s clinical adoption remains geographically heterogeneous, with Japan leading due to early approvals:
Regulatory discontinuations highlight indication-specific limitations:
Table 3: Global Regulatory Status of Ozagrel
Region | Approved Indications | Development Discontinuations |
---|---|---|
Japan | Asthma, cerebral thrombosis, vasospasm | Myocardial infarction, dry eyes [4] |
China | None (research focus) | – |
EU/USA | None | Phase II (cerebral infarction) halted [4] |
Emerging trends include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7